![molecular formula C16H12INO3 B3741340 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide](/img/structure/B3741340.png)
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide, also known as BI-2536, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Boehringer Ingelheim Pharmaceuticals, Inc. and has since been used in various studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide binds to the ATP-binding site of Plk1, inhibiting its activity and preventing cell division. It has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells. The inhibition of Plk1 also leads to the activation of the spindle assembly checkpoint, a mechanism that prevents the missegregation of chromosomes during cell division.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has been shown to induce cell death in a dose-dependent manner. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide has been shown to have synergistic effects when used in combination with other anticancer agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide is its high potency and specificity for Plk1. This makes it an ideal tool for studying the role of Plk1 in cell division and cancer progression. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide is its poor solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of interest is the use of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is interest in studying the role of Plk1 in other cellular processes, such as DNA damage repair and apoptosis.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide has been extensively used in scientific research to study its mechanism of action and potential therapeutic applications. It is a potent inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in cell division. Plk1 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSJPAXKYNRQEU-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.